Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
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Description
Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H24N2O5S2 and its molecular weight is 484.59. The purity is usually 95%.
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Scientific Research Applications
Metabolic Studies and Anticancer Activity
Compounds with structures similar to Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate have been extensively studied for their metabolic pathways and potential anticancer activities. For example, 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) , a compound with a piperazine moiety, showed excellent in vivo and in vitro anticancer activity with low toxicity. Its metabolism in rats led to the identification of various metabolites, indicating the compound's complex biotransformation and potential for diverse biological activities (Jiang et al., 2007).
Antibacterial and Antifungal Properties
The synthesis and evaluation of 1-Substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine Derivatives revealed compounds with significant antibacterial and antifungal properties. These findings suggest the potential of piperazine derivatives in developing new antimicrobial agents. Some derivatives exhibited better antibacterial activities at certain concentrations, highlighting the importance of structural modifications in enhancing biological activity (Wu Qi, 2014).
Material Science and Chelation Chemistry
In material science, Sulfomethylation of Di-, Tri-, and Polyazamacrocycles presented a novel route to mixed-side-chain macrocyclic chelates. This study outlined the potential of piperazine and related compounds in forming complex structures that could have applications in chelation therapy or as components in material science, particularly in creating highly specific ligands for metal ions (van Westrenen & Sherry, 1992).
Antiproliferative Activity Against Cancer Cell Lines
The Synthesis and In Vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines demonstrated the potential of piperazine derivatives in cancer treatment. Certain derivatives showed good activity across various cell lines, suggesting their value as leads for developing new anticancer agents (Mallesha et al., 2012).
Properties
IUPAC Name |
methyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-17(27)18-8-10-20(11-9-18)25-12-14-26(15-13-25)33(29,30)23-21(19-6-4-3-5-7-19)16-32-22(23)24(28)31-2/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZBXDPZCPVDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.